1-(3-Bromo-propoxy)-2-tert-butyl-benzene
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Overview
Description
1-(3-Bromo-propoxy)-2-tert-butyl-benzene is a useful research compound. Its molecular formula is C13H19BrO and its molecular weight is 271.198. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Amino-substituted Derivatives : Amino-substituted derivatives of tert-butyl-NNO-azoxy benzene have been synthesized using a series of chemical reactions, starting with the conversion of amino groups to tert-butyl-NNO-azoxy groups (Frumkin et al., 1999).
- Oxidation and Deprotection of Ethers : 1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one, a related compound, has been used to oxidize benzyl and allyl ethers to esters at room temperature. This method offers an alternative to traditional reductive deprotection processes (Ochiai et al., 1996).
- Synthesis of 1,3,5-Tritert-butoxycarbonylamino Benzyloxy Benzene : This compound, an important intermediate in organic synthesis, has been synthesized from 3-aminobenzyl alcohol. It finds applications in the pharmaceutical industry, pesticide preparation, and organic materials (We, 2015).
Organic Chemistry and Material Science
- Development of Functional Organic Materials : Compounds like 3-Bromo-2-(tert-butylsulfonyl)-1-propene are used as multi-coupling reagents in organic synthesis. They play a pivotal role in developing highly functionalized sulfones, useful in creating a variety of organic materials (Auvray et al., 1985).
- Photodecomposition in Organic Reactions : Studies on the reaction of tert-butoxy radicals with phenols provide insights into photodecomposition processes. This research is significant in understanding radical reactions in organic chemistry (Das et al., 1981).
- Building Blocks for Molecular Electronics : Simple aryl bromides, similar to 1-(3-Bromo-propoxy)-2-tert-butyl-benzene, serve as precursors for thiol end-capped molecular wires, playing a crucial role in the development of molecular electronics (Stuhr-Hansen et al., 2005).
Pharmacological Research
- Synthesis of Antimicrobial Agents : Compounds structurally similar to this compound have been synthesized and evaluated as potential antimicrobial agents. Such research contributes to the development of new drugs and treatments (Doraswamy & Ramana, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-bromopropoxy)-2-tert-butylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-13(2,3)11-7-4-5-8-12(11)15-10-6-9-14/h4-5,7-8H,6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEMNDNCOYAUEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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